zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate
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Overview
Description
The compound zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate is a complex chemical entity that combines zinc with a pyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate typically involves the reaction of 4,6-dichloro-2-methylsulfanyl-5H-pyrimidine with zinc salts under controlled conditions. The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The chlorine atoms can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted pyrimidine derivatives, which can have different biological activities .
Scientific Research Applications
Zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities
Mechanism of Action
The mechanism of action of zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate involves its interaction with specific molecular targets. The zinc ion can coordinate with various biological molecules, altering their function. The pyrimidine derivative can interact with enzymes, inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Zinc(II) Complexes with Azomethines: These compounds also involve zinc coordination and have similar biological activities.
Zinc Coordination Polymers: These compounds have different structural properties but share some functional similarities.
Uniqueness
Zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate is unique due to its specific combination of a pyrimidine derivative with zinc, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12Cl2N2O2SZn |
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Molecular Weight |
360.6 g/mol |
IUPAC Name |
zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate |
InChI |
InChI=1S/C5H3Cl2N2S.C5H10O2.Zn/c1-10-5-8-3(6)2-4(7)9-5;1-5(2,3)4(6)7;/h1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
InChI Key |
GNQHRJKZLYMKEX-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C(=O)[O-].CSC1=NC(=[C-]C(=N1)Cl)Cl.[Zn+2] |
Origin of Product |
United States |
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